N-(4-methoxybenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
“N-(4-methoxybenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a chemical compound1. However, detailed information about this specific compound is not readily available in the literature.
Synthesis Analysis
The synthesis of pyrimidine derivatives has been extensively studied2. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring2. Numerous methods for the synthesis of pyrimidines are described in the literature2. However, the specific synthesis process for “N-(4-methoxybenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is not explicitly mentioned in the available resources.
Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring2. The molecular structure of “N-(4-methoxybenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” would be expected to reflect these characteristics. However, specific structural details or crystallographic data for this compound are not available in the current literature.
Chemical Reactions Analysis
Pyrimidines are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory2. However, the specific chemical reactions involving “N-(4-methoxybenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” are not detailed in the available resources.
Scientific Research Applications
Synthesis and Biological Activity
A study elaborated on the synthesis of novel thiazolopyrimidines derived from visnaginone and khellinone, highlighting their potential as anti-inflammatory and analgesic agents. This research underscores the versatility of thiazolopyrimidine derivatives in creating heterocyclic compounds with significant biological activities, such as cyclooxygenase inhibitors, which can have analgesic and anti-inflammatory effects (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antimicrobial and Anticancer Activities
Further investigations into thiazolopyrimidine derivatives have shown promising antimicrobial and anticancer activities. For instance, derivatives were synthesized and evaluated for their in vitro antioxidant, antibacterial (against both gram-negative and gram-positive bacteria), and antifungal activities. This suggests the compound's utility in developing new therapeutic agents targeting various microbial infections and possibly certain cancers (S. Maddila et al., 2012).
Cytotoxicity and Anticancer Evaluation
The cytotoxicity of thiazolopyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells was evaluated, presenting a potential pathway for the development of new anticancer drugs. The structural modification and synthesis of these compounds provide a foundation for future research in cancer therapeutics (Ashraf S. Hassan et al., 2014).
Solid-State Fluorescence Properties
Research into the solid-state fluorescence properties of novel thiazolopyrimidine derivatives revealed their potential in developing new materials with desirable optical properties. This application is critical for the fields of material science and photonics, where the fluorescence of compounds can be harnessed for various technological advancements (Kenichirou Yokota et al., 2012).
Safety And Hazards
The safety and hazards associated with a compound depend on its specific physical, chemical, and biological properties. However, specific safety and hazard information for “N-(4-methoxybenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is not detailed in the available resources3.
Future Directions
Pyrimidines have been the focus of extensive research due to their wide range of pharmacological effects4. Future research may continue to explore the synthesis, properties, and potential applications of novel pyrimidine derivatives. However, specific future directions for “N-(4-methoxybenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” are not detailed in the available resources.
Please note that this analysis is based on the currently available information and may not fully cover all aspects of the compound due to the limitations of the resources.
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-10-9-19-15(21)13(8-18-16(19)23-10)14(20)17-7-11-3-5-12(22-2)6-4-11/h3-6,8-9H,7H2,1-2H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQYNRBMZIGJNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCC3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide |
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